molecular formula C14H21N3O2 B2621934 N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211238-26-4

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

货号 B2621934
CAS 编号: 1211238-26-4
分子量: 263.341
InChI 键: IERFPQQWFVYEML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in regulating the immune system, and inhibiting it can enhance the anti-tumor immune response. CPI-444 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

作用机制

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide targets the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor inhibits the immune response, allowing cancer cells to evade detection and destruction by the immune system. By inhibiting the receptor, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to have several biochemical and physiological effects. It enhances the production of cytokines and chemokines that attract immune cells to the tumor microenvironment. It also increases the activation and proliferation of T cells and natural killer cells, which are important for killing cancer cells. In addition, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to reduce the number of regulatory T cells, which suppress the immune response.

实验室实验的优点和局限性

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the adenosine A2A receptor, making it a potent inhibitor. However, there are also limitations to using N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide in lab experiments. It is not selective for the adenosine A2A receptor and can inhibit other adenosine receptors at high concentrations. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.

未来方向

There are several future directions for research on N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. One area of interest is in combination therapy, where N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is used in combination with other cancer therapies to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict patient response to N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. This can help identify patients who are most likely to benefit from the drug. Finally, there is interest in developing more selective inhibitors of the adenosine A2A receptor, which can reduce the risk of off-target effects.

合成方法

The synthesis of N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several steps, starting with the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 4-isopropyl-6-oxypyrimidin-1(6H)-one to form the final product, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. The synthesis has been optimized to yield high purity and yield of the final product.

科学研究应用

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential as a cancer therapy. Preclinical studies have shown that it can enhance the anti-tumor immune response and inhibit tumor growth in several animal models. Clinical trials have also shown promise, with N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide demonstrating anti-tumor activity in patients with advanced solid tumors. The drug is currently being evaluated in several clinical trials for different cancer types.

属性

IUPAC Name

N-cyclopentyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)12-7-14(19)17(9-15-12)8-13(18)16-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFPQQWFVYEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。